6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde
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Overview
Description
6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution at the desired positions on the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-benzothiophene-2-carbaldehyde
- 2-Bromo-6-fluorobenzonitrile
- 2-Aryl-3-fluoro-5-silylthiophenes
Uniqueness
6-Bromo-7-fluoro-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzothiophene ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H4BrFOS |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-7-2-1-5-3-6(4-12)13-9(5)8(7)11/h1-4H |
InChI Key |
MUTRNDIAENBELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C=O)F)Br |
Origin of Product |
United States |
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